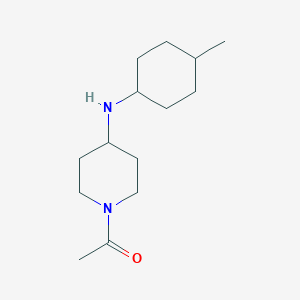

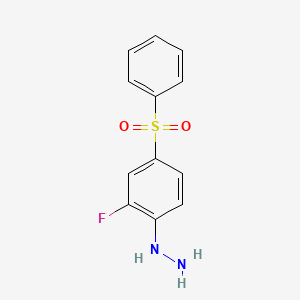

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .

Synthesis Analysis

Imidazole is an important synthon in the development of new drugs . The synthesis of compounds incorporating a phthalazine ring at the position C2 of 4,5-dihydro-1H-imidazole involves several steps . The starting phthalazine in the reaction with 2-chloroimidazoline gives rise to the formation of pseudobase. Then, this compound upon treatment with HOSA yields betaine which under basic conditions gives 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine .Chemical Reactions Analysis

The reactions of the intermediate compound with a variety of acyl and sulfonyl chlorides lead to the formation of benzamides and benzenesulfonamides . Moreover, these compounds can be transformed into corresponding 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one derivatives .Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives, including our compound of interest, have been reported to exhibit antibacterial and antifungal properties. This is attributed to their ability to interact with the microbial cell membrane and disrupt its integrity, leading to cell death .

Anticancer Therapeutics

The imidazole ring is a common feature in many anticancer agents. Derivatives of imidazole can be designed to target specific cancer cell lines, such as C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) , by interfering with cell proliferation and inducing apoptosis .

Anti-inflammatory Drugs

The anti-inflammatory properties of imidazole derivatives are well-documented. They work by modulating the body’s inflammatory response, potentially through the inhibition of cyclooxygenase enzymes, which are key players in the inflammation pathway .

Gastrointestinal Therapeutics

Compounds with an imidazole moiety, like “5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine”, can be used to treat gastrointestinal disorders. They may act as proton pump inhibitors or histamine H2-receptor antagonists , providing relief from conditions like acid reflux .

Central Nervous System (CNS) Agents

Imidazole derivatives can cross the blood-brain barrier and have been explored for their potential in treating CNS disorders. They may exhibit sedative , anxiolytic , or anticonvulsant activities, making them candidates for treating anxiety, epilepsy, and other CNS conditions .

Cardiovascular Drugs

The imidazole ring is present in drugs that affect the cardiovascular system. These compounds can act as vasodilators or beta-blockers , helping to manage hypertension and other cardiovascular diseases .

properties

IUPAC Name |

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7-2-1-6(5-12-7)8-10-3-4-11-8/h1-2,5H,3-4H2,(H2,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNXJRHACUNVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)